molecular formula C10H20ClNO2 B6221849 methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride CAS No. 2757999-77-0

methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B6221849
CAS No.: 2757999-77-0
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclohexane ring substituted with an aminoethyl group and a carboxylate ester group, which is further protonated to form the hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Amination Reaction: Cyclohexanone undergoes reductive amination with ethylenediamine to introduce the aminoethyl group, forming 4-(2-aminoethyl)cyclohexanone.

  • Esterification: The resulting cyclohexanone derivative is then esterified with methanol in the presence of an acid catalyst to form methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate.

  • Protonation: Finally, the ester is protonated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Various catalysts and solvents are employed to optimize yield and purity, with common choices including sulfuric acid for esterification and hydrochloric acid for protonation.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminoethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the carboxylate ester to a primary alcohol.

  • Substitution: Substitution reactions may involve the replacement of the aminoethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Amine oxides and other oxidized derivatives.

  • Reduction Products: Primary alcohols and other reduced derivatives.

  • Substitution Products: A variety of substituted cyclohexane derivatives.

Properties

CAS No.

2757999-77-0

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving inflammation and infection. Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is not fully understood. it is believed to interact with molecular targets involved in inflammatory and microbial pathways. Further research is needed to elucidate its precise mechanisms and pathways.

Comparison with Similar Compounds

  • Cyclohexanone derivatives: Other cyclohexanone derivatives with different substituents.

  • Ester compounds: Various esters with different alkyl groups.

  • Aminoethyl compounds: Other aminoethyl derivatives with different core structures.

Uniqueness: Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.